molecular formula C14H22N2 B15255085 1-Benzyl-2,4-dimethylpiperidin-3-amine

1-Benzyl-2,4-dimethylpiperidin-3-amine

Cat. No.: B15255085
M. Wt: 218.34 g/mol
InChI Key: ZWBZAXCNTIOTLB-UHFFFAOYSA-N
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Description

1-Benzyl-2,4-dimethylpiperidin-3-amine is a chemical compound with the molecular formula C14H22N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2,4-dimethylpiperidin-3-amine can be synthesized through several routes. One common method involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,4-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Benzyl-2,4-dimethylpiperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. It is known to be a related compound of tofacitinib, a selective inhibitor of Janus kinase 1 (JAK1). The compound likely exerts its effects by inhibiting JAK1, thereby modulating various signaling pathways involved in immune responses and inflammation.

Comparison with Similar Compounds

1-Benzyl-2,4-dimethylpiperidin-3-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and properties.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-2,4-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-11-8-9-16(12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3

InChI Key

ZWBZAXCNTIOTLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(C1N)C)CC2=CC=CC=C2

Origin of Product

United States

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